![molecular formula C13H8BrNO6S B3034193 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate CAS No. 1432437-84-7](/img/structure/B3034193.png)
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate
Description
Synthesis Analysis
The synthesis of related aryl bromide compounds can involve electrophilic aromatic substitution, as seen in the synthesis of arylzinc compounds from 1-bromo-4-nitrobenzene using electrochemical reduction at zinc electrodes in an ionic liquid . Additionally, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene through the Williamson Reaction suggests a possible route for the synthesis of bromoethoxy derivatives of nitrobenzene .
Molecular Structure Analysis
The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, shows a trigonal bipyramidal coordination around the bismuth atom . This information, while not directly about 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate, provides a glimpse into the complex structures that bromo- and nitro-substituted compounds can form.
Chemical Reactions Analysis
The reactivity of bromo- and nitro-substituted compounds can be quite diverse. For example, the reaction of 4′-nitrobenzenesulfenanilide with hydrobromic acid leads to bromosulfenylation of alkenes and alkynes . This indicates that the bromo- and nitro- groups can participate in electrophilic addition reactions. The reaction of methyl 4-nitrobenzenesulfonate with bromide ions in micellar solutions is another example of a substitution reaction that these types of compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and nitro-substituted compounds can vary widely. For instance, the solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate indicates solubility in organic solvents like toluene . The study of the reaction of methyl 4-nitrobenzenesulfonate in water-ethylene glycol micellar solutions provides insights into the solubility and reactivity of these compounds in mixed solvent systems .
properties
IUPAC Name |
(2-bromo-4-formylphenyl) 4-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO6S/c14-12-7-9(8-16)1-6-13(12)21-22(19,20)11-4-2-10(3-5-11)15(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLGKJGEYURWOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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